For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Camphenilone
This technical guide provides a comprehensive overview of the core chemical and physical properties of (-)-Camphenilone. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships between the compound's characteristics and its applications.
General and Chemical Properties
(-)-Camphenilone, a bicyclic monoterpene ketone, is recognized for its distinct camphor-like aroma.[1] It is a bridged compound and a cyclic terpene ketone.[2] Its structural rigidity and functional group make it a subject of interest in synthetic chemistry and fragrance science.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [2][4] |
| CAS Number | 50896-19-0 | |
| IUPAC Name | (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one | |
| Synonyms | (1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one | |
| InChIKey | ZYPYEBYNXWUCEA-UHFFFAOYSA-N | [2] |
Physical Properties
The physical properties of (-)-Camphenilone are summarized below. These characteristics are crucial for its handling, formulation, and application in various industrial and research settings.
| Property | Value | Notes | Source |
| Boiling Point | 195.00 to 196.00 °C | at 760.00 mm Hg | [5] |
| Flash Point | 65.56 °C | TCC (Tagliabue Closed Cup) | [5] |
| Vapor Pressure | 0.402000 mmHg | at 25.00 °C (estimated) | [5] |
| logP (o/w) | 1.808 | Estimated | [5] |
Solubility Data
The solubility of a compound is a critical parameter in drug development and formulation science. (-)-Camphenilone is generally soluble in alcohol and insoluble in water.[5]
| Solvent | Solubility (mg/L) | Temperature (°C) | Source |
| Water | 522 | 25 (estimated) | [5] |
| Alcohol | Soluble | Not Specified | [5] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of (-)-Camphenilone.
| Technique | Data | Source |
| Infrared (IR) Spectroscopy | Strong absorption at ~1700 cm⁻¹ (C=O stretch) | [4] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Peaks at δ 215 ppm (ketone carbon), δ 35–45 ppm (bridgehead carbons) | [4] |
Experimental Protocols
5.1. Synthesis of Camphenilone via Oxidation of Camphene (B42988)
Camphenilone is commonly synthesized through the oxidation of camphene. The following protocol is a general representation of this chemical transformation.
Objective: To synthesize camphenilone by the oxidation of camphene.
Materials:
-
Camphene
-
Oxidizing agent (e.g., hydrogen peroxide)[6]
-
Catalyst (e.g., PdCl₂)[6]
-
Solvent (e.g., acetonitrile)[6]
-
Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism.
Procedure:
-
In a suitable reaction flask, dissolve camphene in acetonitrile.
-
Add the catalyst, such as PdCl₂, to the solution.
-
Slowly add the oxidizing agent, for instance, hydrogen peroxide, to the reaction mixture while stirring.
-
Maintain the reaction at a controlled temperature (e.g., 333 K) and under an air atmosphere.[6]
-
Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the excess oxidant, followed by extraction with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude camphenilone.
5.2. Purification of Camphenilone
Purification of the synthesized camphenilone is essential to remove unreacted starting materials, byproducts, and catalyst residues. Column chromatography is a standard and effective method for this purpose.
Objective: To purify crude camphenilone using column chromatography.
Materials:
-
Crude camphenilone
-
Silica (B1680970) gel (stationary phase)
-
A suitable solvent system (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate).
-
Chromatography column and associated glassware.
-
Thin-Layer Chromatography (TLC) plates for monitoring the separation.
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent of the chosen solvent system and pack it into the chromatography column.
-
Dissolve the crude camphenilone in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, starting with a low polarity and gradually increasing the polarity if necessary.
-
Collect fractions of the eluent in separate test tubes.
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure camphenilone.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified camphenilone.
Visualizations
6.1. Synthesis Workflow of Camphenilone
The following diagram illustrates a typical workflow for the synthesis of camphenilone from α-pinene, a common precursor to camphene.
Caption: Workflow for the synthesis and purification of (-)-Camphenilone.
6.2. Logical Relationship of (-)-Camphenilone Properties and Applications
This diagram illustrates the connection between the intrinsic properties of (-)-Camphenilone and its primary applications.
Caption: Relationship between properties and applications of (-)-Camphenilone.
References
- 1. Camphene - Wikipedia [en.wikipedia.org]
- 2. Camphenilone | C9H14O | CID 93073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl- [webbook.nist.gov]
- 4. 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | High-Purity for Research [benchchem.com]
- 5. camphenilone, 13211-15-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
